molecular formula C13H21NO5S B2438397 N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide CAS No. 2034331-75-2

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide

Cat. No.: B2438397
CAS No.: 2034331-75-2
M. Wt: 303.37
InChI Key: CTPZPZIECDOJRU-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative provided for research and development purposes. Sulfonamides represent a significant class of organosulfur compounds characterized by the sulfonamide functional group (-SO₂NH-), which serves as a key pharmacophore in various bioactive molecules . While early sulfonamides are well-known for their antibacterial activity through the competitive inhibition of dihydropteroate synthase , subsequent derivatives have been developed that exhibit a wide spectrum of pharmacological actions beyond antimicrobial effects. These include, but are not limited to, activities such as anti-carbonic anhydrase, diuretic, hypoglycemic, and anti-inflammatory properties . The specific research value and mechanism of action of this particular compound are yet to be fully characterized and are a subject of ongoing investigation. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for screening in various biological assays. This product is intended for laboratory research use solely by trained professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5S/c1-13(19-4,10-17-2)9-14-20(15,16)12-7-5-6-11(8-12)18-3/h5-8,14H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPZPZIECDOJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC(=C1)OC)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for temperature control, mixing, and product isolation. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its sulfonamide group can participate in various reactions, making it useful for developing new chemical entities.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide exhibits antimicrobial properties. Its mechanism likely involves inhibition of bacterial enzymes, similar to other sulfonamides .
  • Anticancer Potential : Research is ongoing to explore its anticancer effects. The compound may interact with specific cellular pathways to induce apoptosis in cancer cells .

Medicine

  • Therapeutic Applications : There is potential for this compound in drug development, particularly as a lead compound for new therapeutic agents targeting various diseases. Its structure may allow for modifications that enhance efficacy and reduce side effects .

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that have specific properties required in various industrial applications, including agriculture and materials science.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against several bacterial strains, suggesting broad-spectrum activity .
Study 2Anticancer ResearchShowed potential in inducing apoptosis in specific cancer cell lines through pathway modulation .
Study 3Synthesis of DerivativesExplored modifications of the base compound leading to enhanced biological activity against targeted enzymes .

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:

  • N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide
  • N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide
  • N-(2,3-Dimethoxy-2-methylpropyl)methanesulfonamide

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of methoxy and sulfonamide groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide is a sulfonamide compound that has attracted significant attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two methoxy groups and a sulfonamide functional group, which are crucial for its biological interactions. The IUPAC name is N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzenesulfonamide, and its molecular formula is C13H21N1O5SC_{13}H_{21}N_{1}O_{5}S .

Synthesis

The synthesis typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine in an organic solvent like dichloromethane or tetrahydrofuran, using a base such as triethylamine to neutralize HCl byproducts. The reaction conditions include stirring at room temperature or slightly elevated temperatures .

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates, effectively blocking enzyme active sites. This inhibition can lead to various biological effects depending on the target enzyme. Additionally, the methoxy groups may enhance cell membrane permeability, thereby increasing the compound's efficacy .

Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and XII, which are overexpressed in various tumors. In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions. For instance:

  • Inhibitory Concentration : Compounds modified from this compound showed IC50 values ranging from 51.6 to 99.6 nM against CA IX .
  • Cell Viability : At a concentration of 400 μM, compounds exhibited a 20% decrease in cell viability in HT-29 cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In preliminary assays, it demonstrated activity against several bacterial strains. The sulfonamide moiety is known for its broad-spectrum antimicrobial activity by inhibiting bacterial folic acid synthesis .

Study on CA Inhibition

A study focused on modifying sulfonamides for enhanced CA inhibition reported that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For example:

CompoundTarget Cell LineIC50 (nM)
16aHT-2951.6
16bMDA-MB-23175.0
16eMG-6399.6

These findings indicate a promising avenue for developing targeted cancer therapies based on this compound's structure .

Toxicological Assessment

Toxicological evaluations suggest that this compound does not exhibit significant genotoxicity or acute toxicity at therapeutic levels. Studies using bacterial reverse mutation assays confirmed the absence of mutagenic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 3-methoxybenzenesulfonyl chloride and 2,3-dimethoxy-2-methylpropylamine in a basic aqueous medium (e.g., NaOH). Intermediate purification involves recrystallization or column chromatography. Characterization employs ¹H-NMR (to confirm sulfonamide NH proton at δ 5.5–6.5 ppm), IR (S=O stretching at ~1350 and 1150 cm⁻¹), and mass spectrometry (to verify molecular ion peaks) .

Q. How can researchers validate the purity and structural integrity of this sulfonamide derivative?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98%).
  • Elemental Analysis : Compare experimental C, H, N, S values to theoretical calculations (deviation <0.3%).
  • Single-Crystal X-ray Diffraction : For unambiguous confirmation, grow crystals via slow evaporation in ethanol and refine using SHELXL (R-factor <0.05) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology :

  • Antibacterial Activity : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Test against acetylcholinesterase or carbonic anhydrase via Ellman’s assay (IC₅₀ values reported) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy groups) influence the compound’s pharmacokinetic profile and target binding?

  • Methodology :

  • Molecular Dynamics Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Compare binding affinities of analogs with/without methoxy groups.
  • ADMET Prediction : Employ SwissADME to predict logP, bioavailability, and blood-brain barrier permeability. Methoxy groups may enhance solubility but reduce membrane permeability .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodology :

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma.
  • Dose-Response Curves : Re-evaluate in vivo efficacy using orthotopic models (e.g., xenografts) with PK/PD modeling to correlate exposure and effect .

Q. How can X-ray crystallography and computational methods elucidate structure-activity relationships (SAR)?

  • Methodology :

  • Crystallographic Refinement : Refine crystal structures with SHELXL ; analyze hydrogen bonding (e.g., sulfonamide NH∙∙∙O interactions) and torsional angles.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Q. What experimental designs optimize the compound’s selectivity for kinase inhibition?

  • Methodology :

  • Kinase Panel Screening : Test against 50+ kinases at 1 µM (DiscoverX platform). Prioritize targets with >70% inhibition.
  • Covalent Docking : Modify the sulfonamide group to form reversible covalent bonds with cysteine residues (e.g., using Warhead Atlas for reactive group design) .

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